molecular formula C14H7Cl2NO5 B5877043 (4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate

(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate

Cat. No.: B5877043
M. Wt: 340.1 g/mol
InChI Key: MRUCINXJLMGGTK-UHFFFAOYSA-N
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Description

(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-2-formylphenol with 4-chloro-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with new functional groups.

    Reduction: Formation of (4-Chloro-2-formylphenyl) 4-chloro-3-aminobenzoate.

    Oxidation: Formation of (4-Chloro-2-carboxyphenyl) 4-chloro-3-nitrobenzoate.

Scientific Research Applications

(4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.

    Analytical Chemistry: Used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of (4-Chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the formyl group.

    4-Chloro-2-formylphenol: Contains the formyl and chloro groups but lacks the nitro group.

    4-Chloro-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO5/c15-10-2-4-13(9(5-10)7-18)22-14(19)8-1-3-11(16)12(6-8)17(20)21/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUCINXJLMGGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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